N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide is a benzoxazepin derivative characterized by a fused benzoxazepin core substituted with ethyl and dimethyl groups at the 5- and 3-positions, respectively, and a 2,6-dimethoxybenzamide moiety at the 8-position. Its structural complexity and substitution pattern influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-6-24-15-11-10-14(12-18(15)29-13-22(2,3)21(24)26)23-20(25)19-16(27-4)8-7-9-17(19)28-5/h7-12H,6,13H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLGENLDVYHUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine core, followed by the introduction of the ethyl, dimethyl, and dimethoxy substituents. Common reagents used in these reactions include ethylating agents, dimethylating agents, and methoxylating agents under controlled conditions such as specific temperatures, pressures, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are primarily distinguished by variations in substituents on the benzoxazepin core or benzamide group. Below is a detailed comparison with a closely related derivative:
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide (CAS 921524-64-3)
- Structural Difference : The allyl group (C₃H₅) replaces the ethyl group (C₂H₅) at the 5-position of the benzoxazepin ring.
- Molecular Formula : C₂₃H₂₆N₂O₅ vs. C₂₂H₂₄N₂O₅ (ethyl variant).
- Molecular Weight : 410.5 g/mol (allyl) vs. ~396.5 g/mol (ethyl; estimated based on substituent mass difference).
- SMILES Comparison :
- The ethyl group may reduce metabolic instability compared to the allyl group, as allylic positions are prone to oxidation.
Comparison Table
Key Research Findings
Substituent Impact on Bioactivity :
- Allyl-substituted analogs (e.g., CAS 921524-64-3) may exhibit stronger interactions with hydrophobic enzyme pockets, as seen in kinase inhibition assays for similar benzoxazepins .
- Ethyl-substituted derivatives are hypothesized to have improved metabolic stability due to reduced oxidative vulnerability compared to allyl groups.
Synthetic Accessibility: Allyl derivatives require additional steps for introducing the unsaturated chain, as demonstrated in protocols involving carbodiimide-mediated couplings (e.g., EDC/HOBt in DMF) .
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 423.48 g/mol. The structure features a benzoxazepine core , which is known for diverse biological activities. The presence of the dimethoxybenzamide moiety likely enhances its pharmacological profile.
Structural Characteristics:
- IUPAC Name: N-(5-ethyl-3,3-dimethyl-4-oxo-2H-benzoxazepin-8-yl)-2,6-dimethoxybenzamide
- Molecular Weight: 423.48 g/mol
- Key Functional Groups: Benzoxazepine ring, dimethoxy groups
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Modulation: The compound may influence the activity of enzymes involved in metabolic pathways.
- Receptor Interaction: It could bind to receptors associated with inflammatory and microbial pathways.
- Antimicrobial Activity: Evidence suggests that similar compounds can exhibit antibacterial properties.
Antimicrobial Properties
Research indicates that benzoxazepine derivatives often display antimicrobial activity. For instance, studies have shown that compounds with similar structures exhibit significant inhibition against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.073 mg/ml |
| S. aureus | 0.109 mg/ml |
| K. pneumoniae | 0.125 mg/ml |
These findings suggest that N-(5-ethyl-3,3-dimethyl-4-oxo) derivatives may also possess comparable antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In vitro studies have demonstrated that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines.
| Cell Line | LC50 (μg/ml) |
|---|---|
| HeLa | 280 |
| MCF7 | 765 |
These results indicate that while some derivatives may have promising anticancer properties, further investigations are necessary to evaluate their therapeutic index.
Case Studies and Research Findings
- Study on Antimicrobial Resistance: A study published in Frontiers in Chemistry evaluated the effectiveness of various benzoxazepine derivatives against multidrug-resistant pathogens. The results indicated that certain derivatives had potent activity against resistant strains and could be potential candidates for drug development .
- Anticancer Activity Assessment: Another study explored the cytotoxic effects of similar compounds on breast cancer cells (MCF7). The findings highlighted significant cytotoxic effects at specific concentrations, suggesting the need for further exploration into their mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
